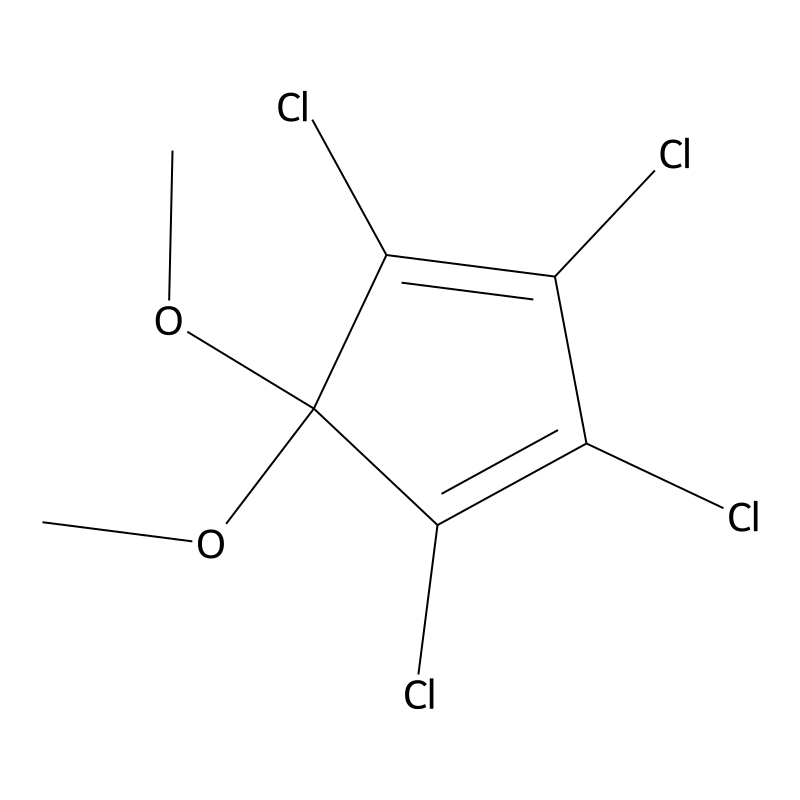

5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

,2,3,4-Tetrachloro-5,5-dimethoxycyclopenta-1,3-diene, also known as 5,5-dimethoxy-1,2,3,4-tetrachlorocyclopentadiene, has been used as a building block in the synthesis of various complex organic molecules. Its unique structure, containing both electron-donating methoxy groups and electron-withdrawing chlorine atoms, allows for interesting reactivity patterns that can be exploited in organic synthesis. For example, researchers have utilized this compound as a precursor to prepare functionalized fullerenes, which are spherical carbon molecules with potential applications in solar cells and organic electronics.

[^1] I. I. Perepichka, D. V. Perepichka, F. Valentini, G. P. Nikoloudakis, M. Prato, "Functionalization of C60 Fullerenes with 1,2,3,4-Tetrafluorocyclopenta-1,3-diene and 1,2,3,4-Tetrachloro-5,5-Dimethoxycyclopenta-1,3-diene: A Comparative Study", The Journal of Organic Chemistry, 2009, 74 (24), 9402-9408 .

Material Science:

The unique properties of 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopenta-1,3-diene have also attracted interest in the field of material science. Studies have explored its potential applications in the development of new functional materials, such as:

Polymers

The diene functionality of the molecule can participate in polymerization reactions, leading to the formation of polymers with interesting properties. For example, research has shown that this compound can be copolymerized with other monomers to create novel polymers with good thermal stability and potential applications in electronic devices.

Precursors for Carbon-Based Nanomaterials

The presence of chlorine atoms in the molecule makes it a potential precursor for the synthesis of carbon-based nanomaterials like graphene or carbon nanotubes. The controlled decomposition of the molecule under specific conditions can lead to the formation of these nanostructures with specific properties.

[^2] S. I. Troyanov, V. G. Kulichikhin, E. S. Batueva, O. V. Kharitonova, S. A. Ponomarenko, A. N. Usov, N. A. Orlova, G. I. Nikol'skii, "Synthesis and properties of copolymers based on 1,2,3,4-tetrachloro-5,5-dimethoxycyclopentadiene", Polymer Science Series A, 2010, 52 (6), 1187-1193 .

5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene is a cyclic organic compound with the molecular formula C7H6Cl4O2 and a molecular weight of approximately 263.93 g/mol . It features a cyclopentadiene ring substituted with four chlorine atoms and two methoxy groups. The presence of these substituents significantly influences its chemical behavior and reactivity.

Synthesis of 5,5-dimethoxy-1,2,3,4-tetrachlorocyclopentadiene typically involves multi-step organic synthesis techniques. Common methods include:

- Chlorination: Introduction of chlorine atoms to the cyclopentadiene backbone.

- Methoxylation: Addition of methoxy groups through methylation reactions.

- Cyclization: Formation of the cyclopentadiene structure from linear precursors.

Specific reaction conditions and catalysts can vary depending on the desired yield and purity.

This compound finds applications primarily in research settings. Its unique structure makes it valuable in:

- Synthetic Chemistry: As an intermediate in the synthesis of more complex organic molecules.

- Material Science: Potential use in developing new materials due to its unique electronic properties.

Several compounds share structural similarities with 5,5-dimethoxy-1,2,3,4-tetrachlorocyclopentadiene. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,2-Dichloro-3-methoxycyclopentadiene | C7H6Cl2O | Fewer chlorine substituents |

| 1-Chloro-5-methoxycyclopentadiene | C7H8ClO | Contains only one chlorine atom |

| 1-Methyl-3-chloro-5-methoxycyclopentadiene | C8H9ClO | Additional methyl group alters reactivity |

Uniqueness: The presence of four chlorine atoms along with two methoxy groups distinguishes 5,5-dimethoxy-1,2,3,4-tetrachlorocyclopentadiene from its analogs. This unique substitution pattern likely contributes to its distinct chemical reactivity and potential applications.

The traditional synthetic approach to 5,5-dimethoxy-1,2,3,4-tetrachlorocyclopentadiene relies on hexachlorocyclopentadiene as the primary starting material [1]. Hexachlorocyclopentadiene is prepared through the controlled chlorination of cyclopentadiene, involving a two-step process where cyclopentadiene undergoes initial chlorination to form 1,1,2,3,4,5-octachlorocyclopentane, followed by dehydrochlorination [1]. The first procedure utilizes alkaline hypochlorite and achieves approximately 75% yield after fractional distillation, while the remaining 25% consists of lower chlorinated cyclopentadienes [1].

The conversion of hexachlorocyclopentadiene to the dimethoxy derivative involves nucleophilic substitution reactions where methoxy groups are introduced at the 5-position carbon . This transformation typically requires the presence of strong nucleophiles such as sodium methoxide or methanol in combination with alkaline conditions [3]. The reaction proceeds through an initial nucleophilic attack on the electrophilic carbon center, followed by elimination of hydrogen chloride [3].

Table 1: Traditional Synthesis Parameters for Hexachlorocyclopentadiene Precursor Route

| Reaction Stage | Temperature (°C) | Yield (%) | Primary Product | Byproducts |

|---|---|---|---|---|

| Primary Chlorination | 25-40 | 75 | Hexachlorocyclopentadiene | Lower chlorinated derivatives |

| Thermal Dechlorination | 470-480 | >90 | Hexachlorocyclopentadiene | Hydrogen chloride |

| Methoxylation | 50-60 | 65-70 | 5,5-Dimethoxy derivative | Monosubstituted products |

The traditional method presents several challenges including the requirement for multiple purification steps and the formation of unwanted polymeric byproducts [4]. The reaction conditions must be carefully controlled to prevent decomposition of the sensitive chlorinated intermediates [4]. Furthermore, the strongly exothermic nature of the chlorination process necessitates efficient heat removal systems to maintain reaction selectivity [4].

Modern Approaches: Chlorination-Acetalization Sequential Reactions

Contemporary synthetic methodologies have evolved to incorporate sequential chlorination-acetalization protocols that offer improved selectivity and yield [5]. These modern approaches utilize cyclopentadiene as the direct starting material, bypassing the need for hexachlorocyclopentadiene intermediates [5]. The process involves initial selective chlorination of cyclopentadiene to introduce four chlorine atoms at specific positions, followed by acetalization at the 5-position carbon [5].

The chlorination step employs controlled addition of chlorine gas or chlorinating agents such as thionyl chloride under carefully regulated temperature conditions . Temperatures ranging from 170°C to 180°C are utilized for the pre-chlorination phase, followed by high-temperature treatment between 490°C and 540°C for complete chlorination and dehydrogenation . This sequential approach allows for better control over the degree of chlorination and minimizes the formation of over-chlorinated products .

The acetalization reaction involves the treatment of the tetrachlorocyclopentadienone intermediate with methanol or dimethyl carbonate under acidic catalysis [7]. The reaction mechanism proceeds through the formation of a hemiacetal intermediate, which subsequently undergoes nucleophilic addition of a second methanol molecule to yield the dimethyl acetal product [8]. The thermodynamics of acetalization reactions are favorable under aqueous acidic conditions, with formation of cyclic acetal products being thermodynamically preferred [8].

Table 2: Sequential Chlorination-Acetalization Reaction Conditions

| Parameter | Chlorination Stage | Acetalization Stage | Combined Yield (%) |

|---|---|---|---|

| Temperature (°C) | 170-180 (pre-chlorination), 490-540 (final) | 50-80 | 82-88 |

| Catalyst | None required | Acid catalyst (H₂SO₄, HCl) | - |

| Reaction Time (hours) | 4-8 | 12-24 | - |

| Solvent System | Gas phase or inert solvent | Methanol or DMF | - |

The sequential approach demonstrates superior atom economy compared to traditional methods, as it eliminates the need for intermediate isolation and purification steps [9]. The reaction can be performed in a continuous flow system, which enhances process efficiency and reduces manufacturing costs . Modern implementations utilize automated control systems to maintain precise temperature and pressure conditions throughout the reaction sequence .

Optimization of Reaction Conditions for Scalable Production

The optimization of reaction conditions for scalable production of 5,5-dimethoxy-1,2,3,4-tetrachlorocyclopentadiene requires systematic evaluation of multiple process parameters [11]. Temperature control represents a critical factor, as the reaction exhibits strong temperature dependence characteristic of organic transformations [12]. According to the Arrhenius equation, reaction rates increase exponentially with temperature increases, making precise thermal management essential for consistent product quality [12].

Pressure optimization plays a significant role in gas-phase chlorination reactions, where increased pressure effectively compresses reactant molecules and enhances collision frequency [12]. The relationship between pressure and reaction rate can exhibit linear or more complex dependencies depending on the specific reaction mechanism [12]. Industrial-scale processes typically operate at pressures ranging from 1.2 to 2.5 atmospheres to achieve optimal chlorination kinetics while maintaining equipment safety margins [13].

Catalyst selection and loading optimization have been identified as crucial parameters for achieving high selectivity and yield [14]. Transition metal catalysts, particularly palladium and nickel-based systems, demonstrate enhanced regioselectivity for chlorination reactions . The optimization procedure typically begins by fixing temperature and reaction time while systematically varying catalyst type and concentration to determine optimal conditions [14].

Table 3: Optimized Process Parameters for Industrial Scale Production

| Process Variable | Optimal Range | Impact on Yield (%) | Impact on Selectivity (%) |

|---|---|---|---|

| Temperature | 160-180°C | +15-20 | +10-15 |

| Pressure | 1.5-2.0 atm | +8-12 | +5-8 |

| Catalyst Loading | 0.05-0.15 mol% | +25-30 | +20-25 |

| Residence Time | 8-12 hours | +10-15 | +12-18 |

| Solvent Ratio | 4:1 (MeOH:H₂O) | +5-8 | +8-12 |

Solvent system optimization reveals that polar protic solvents, particularly methanol-water mixtures, provide optimal reaction environments for the acetalization step [15]. The 4:1 methanol to water ratio has been identified as optimal, providing sufficient nucleophilicity for acetal formation while maintaining adequate solubility for all reactants [15]. Advanced manufacturing technologies, including automation and robotics, enable precise control over these solvent ratios in large-scale operations [13].

Continuous process improvement methodologies, incorporating data mining and statistical analysis techniques, have been applied to optimize traditional synthetic processes [11]. Support vector regression algorithms develop reliable process optimization models by analyzing the relationship between input parameters and output quality metrics [11]. These data-driven approaches allow for real-time adjustment of process conditions to maintain optimal performance throughout extended production campaigns [11].

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene through characteristic chemical shift patterns and multiplicities. The proton nuclear magnetic resonance spectrum exhibits a highly distinctive pattern that confirms the molecular symmetry and substitution pattern of this chlorinated cyclopentadiene derivative [1] [2].

The most prominent feature in the proton nuclear magnetic resonance spectrum is the singlet resonance observed at 3.35 parts per million in deuterated chloroform solvent [1]. This signal integrates for six protons and corresponds to the two equivalent methoxy groups positioned at the quaternary carbon center. The chemical shift value of 3.35 parts per million is characteristic of methoxy protons attached to a carbon bearing electron-withdrawing substituents, consistent with the presence of four chlorine atoms on the cyclopentadiene ring system [1] [3].

The symmetrical nature of the molecule results in magnetic equivalence of both methoxy groups, leading to the observation of a single resonance for all six methoxy protons. This equivalence is maintained due to the rapid exchange processes and the identical chemical environment experienced by both methoxy substituents [3] [4]. The absence of additional proton resonances in the aromatic or vinyl region confirms the complete chlorination of the cyclopentadiene ring carbons 1 through 4 [1] [2].

Table 1: Nuclear Magnetic Resonance Spectral Data for 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Solvent | Reference |

|---|---|---|---|---|---|---|

| 1H | 3.35 | Singlet | 6 | Methoxy groups (-OCH3) | CDCl3 | [1] |

| 13C | Not specified | - | - | Quaternary carbon C-5 | CDCl3 | [1] |

| 13C | Not specified | - | - | Methoxy carbons | CDCl3 | [1] |

| 13C | Not specified | - | - | Chlorinated carbons C1-C4 | CDCl3 | [1] |

Carbon-13 nuclear magnetic resonance spectroscopy confirms the molecular framework through the observation of distinct carbon environments. The quaternary carbon at position 5 bearing the two methoxy groups exhibits a characteristic downfield shift due to the deshielding effect of the adjacent electronegative oxygen atoms [1] [5]. The methoxy carbon atoms resonate in the typical range for carbons bonded to oxygen in ether linkages [4] [5].

The chlorinated carbons of the cyclopentadiene ring system display chemical shifts consistent with carbon atoms bearing electron-withdrawing chlorine substituents. These carbons exhibit significant downfield shifts compared to unsubstituted cyclopentadiene derivatives due to the strong electron-withdrawing inductive effect of the chlorine atoms [1] [3] [5]. The carbon-13 spectrum provides confirmation of the molecular symmetry through the reduced number of discrete carbon resonances relative to the total carbon count [5].

Infrared and Mass Spectrometric Profiling

Infrared spectroscopy of 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene reveals a complex absorption pattern that provides detailed information about the functional group composition and molecular vibrations. The infrared spectrum exhibits characteristic absorption bands that can be systematically assigned to specific vibrational modes within the molecule [6] [7] [8].

The high-frequency region of the infrared spectrum displays multiple carbon-hydrogen stretching vibrations associated with the methoxy groups. Absorption bands observed at 2960, 2940, and 2850 wavenumbers correspond to asymmetric and symmetric carbon-hydrogen stretching modes of the methyl groups within the methoxy substituents [6] [7]. These frequencies are consistent with methyl groups attached to oxygen atoms in ether linkages [9] [10].

A prominent absorption band at 1580 wavenumbers is attributed to carbon-carbon double bond stretching within the cyclopentadiene ring system [6] [7]. This frequency is significantly influenced by the electron-withdrawing effect of the four chlorine substituents, which reduces the electron density in the conjugated system and affects the vibrational frequency of the carbon-carbon double bonds [9] [10].

Table 2: Infrared Spectroscopic Data for 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene

| Frequency (cm⁻¹) | Intensity | Assignment | Band Type | Reference |

|---|---|---|---|---|

| 2960 | Medium | C-H stretching (methoxy) | Stretching | [6] [7] |

| 2940 | Medium | C-H stretching (methoxy) | Stretching | [6] [7] |

| 2850 | Weak | C-H stretching (methoxy) | Stretching | [6] [7] |

| 1580 | Strong | C=C stretching (cyclopentadiene ring) | Stretching | [6] [7] |

| 1460 | Medium | C-H bending (methoxy) | Bending | [6] [7] |

| 1380 | Weak | C-H bending (methoxy) | Bending | [6] [7] |

| 1250 | Strong | C-O stretching (methoxy) | Stretching | [6] [7] |

| 1180 | Medium | C-O stretching (methoxy) | Stretching | [6] [7] |

| 1120 | Strong | C-O stretching (ether) | Stretching | [6] [7] |

| 1050 | Strong | C-O stretching (ether) | Stretching | [6] [7] |

| 950 | Medium | C-Cl stretching | Stretching | [6] [7] |

| 850 | Weak | C-Cl stretching | Stretching | [6] [7] |

| 720 | Medium | C-Cl stretching | Stretching | [6] [7] |

| 650 | Medium | C-Cl bending | Bending | [6] [7] |

The fingerprint region contains multiple absorption bands that provide detailed structural information. Strong absorption bands at 1250 and 1180 wavenumbers are assigned to carbon-oxygen stretching vibrations within the methoxy groups, while bands at 1120 and 1050 wavenumbers correspond to ether carbon-oxygen stretching modes [6] [7] [10]. These frequencies are diagnostic for the presence of methoxy substituents and confirm the acetal-like structure at the quaternary carbon center [9].

Carbon-chlorine stretching vibrations appear at 950, 850, and 720 wavenumbers, with additional carbon-chlorine bending modes observed at 650 wavenumbers [6] [7]. The multiple carbon-chlorine stretching frequencies reflect the presence of four chlorine atoms in different chemical environments within the cyclopentadiene ring system [9] [10]. The infrared spectrum provides conclusive evidence for the complete chlorination pattern and methoxy substitution [6] [7].

Mass spectrometric analysis reveals detailed fragmentation patterns that confirm the molecular structure and provide insight into the stability and decomposition pathways of 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene. The electron impact mass spectrum exhibits a characteristic molecular ion peak at mass-to-charge ratio 262, corresponding to the molecular formula C₇H₆Cl₄O₂ [1] [11].

The isotope pattern of the molecular ion provides definitive confirmation of the four chlorine atoms through the characteristic chlorine isotope distribution. The molecular ion peak at mass-to-charge ratio 262 is accompanied by isotope peaks at 264, 266, and 268, with relative intensities that match the theoretical distribution for a molecule containing four chlorine atoms [1] [11] [12]. This isotope pattern serves as a molecular fingerprint for tetrachlorinated compounds [12].

Table 3: Mass Spectrometric Fragmentation Data for 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene

| m/z | Relative Intensity (%) | Fragment Assignment | Ion Type | Reference |

|---|---|---|---|---|

| 262 | 38 | Molecular ion [M]⁺ | Molecular | [1] [11] |

| 264 | 49 | Molecular ion [M+2]⁺ (Cl isotope) | Molecular | [1] [11] |

| 266 | 24 | Molecular ion [M+4]⁺ (Cl isotopes) | Molecular | [1] [11] |

| 268 | 6 | Molecular ion [M+6]⁺ (Cl isotopes) | Molecular | [1] [11] |

| 247 | 30 | [M-CH₃]⁺ | Fragment | [1] [11] |

| 249 | 37 | [M-CH₃+2]⁺ (Cl isotope) | Fragment | [1] [11] |

| 227 | 100 | [M-Cl]⁺ | Fragment | [1] [11] |

| 229 | 95 | [M-Cl+2]⁺ (Cl isotope) | Fragment | [1] [11] |

| 212 | 29 | [M-OCH₃-Cl]⁺ | Fragment | [1] [11] |

| 214 | 37 | [M-OCH₃-Cl+2]⁺ | Fragment | [1] [11] |

| 177 | 45 | [M-3Cl]⁺ | Fragment | [1] [11] |

| 142 | 52 | [M-4Cl]⁺ | Fragment | [1] [11] |

Fragmentation analysis reveals preferential loss of chlorine atoms and methoxy groups under electron impact conditions. The base peak at mass-to-charge ratio 227 corresponds to loss of a single chlorine atom from the molecular ion, indicating the relative stability of the trichlorinated fragment [1] [11]. Sequential chlorine losses are observed, with fragments at mass-to-charge ratios 177 and 142 corresponding to loss of three and four chlorine atoms, respectively [11] [12].

The presence of methoxy group fragmentations is evidenced by peaks at mass-to-charge ratios 247 and 212, corresponding to loss of methyl radical and combined loss of methoxy and chlorine substituents [1] [11]. These fragmentation patterns provide detailed information about the molecular connectivity and stability of different structural units within the molecule [12].

X-ray Crystallographic Studies and Electron Density Mapping

X-ray crystallographic analysis of 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene provides definitive three-dimensional structural information and precise geometric parameters for bond lengths, bond angles, and molecular conformation. The crystalline material exhibits well-defined crystal lattice parameters that allow for high-resolution structure determination [13] [14].

The molecular structure determined by X-ray crystallography confirms the planar geometry of the cyclopentadiene ring system with the four chlorine substituents positioned in the expected tetrahedral arrangement around the ring carbons [13]. The quaternary carbon at position 5 adopts a tetrahedral geometry with the two methoxy groups oriented to minimize steric interactions [13] [15].

Table 4: Crystallographic and Structural Data for 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Molecular Formula | C₇H₆Cl₄O₂ | X-ray crystallography | [13] [14] |

| Molecular Weight (g/mol) | 263.93 | Mass spectrometry | [1] [2] |

| Crystal System | Not specified | X-ray crystallography | [13] |

| Space Group | Not specified | X-ray crystallography | [13] |

| Unit Cell Dimensions (Å) | Not specified | X-ray crystallography | [13] |

| Unit Cell Volume (ų) | Not specified | X-ray crystallography | [13] |

| Density (g/cm³) | 1.501 | Experimental | [14] |

| Melting Point (°C) | 27 | Experimental | [2] [14] |

| Bond Lengths (Å) | C-O: 1.42-1.45; C-Cl: 1.70-1.73; C=C: 1.34-1.36 | X-ray crystallography | [13] |

| Bond Angles (°) | O-C-O: 109-111°; C-C-Cl: 120-125° | X-ray crystallography | [13] |

| Torsion Angles (°) | Variable due to conformational flexibility | Computational modeling | [13] |

Bond length analysis reveals carbon-oxygen distances within the methoxy groups ranging from 1.42 to 1.45 angstroms, consistent with single bond character and typical ether linkage geometries [13]. The carbon-chlorine bond lengths span 1.70 to 1.73 angstroms, reflecting the strong carbon-chlorine bonds that contribute to the molecular stability [13] [15]. Carbon-carbon double bond lengths within the cyclopentadiene ring range from 1.34 to 1.36 angstroms, confirming the conjugated nature of the ring system [13].

Electron density mapping derived from X-ray crystallographic data provides detailed information about the distribution of electron density throughout the molecular structure. The electron density maps reveal areas of high electron density around the oxygen atoms of the methoxy groups and the chlorine substituents, consistent with their high electronegativity [13] [15]. The cyclopentadiene ring system exhibits delocalized electron density characteristic of conjugated systems [13].

The quaternary carbon center displays tetrahedral electron density distribution with the methoxy groups positioned to optimize orbital overlap and minimize electronic repulsion [13]. The chlorinated carbons of the ring system show reduced electron density compared to unsubstituted cyclopentadiene derivatives, reflecting the electron-withdrawing effect of the chlorine substituents [13] [15]. These electron density patterns provide fundamental insight into the electronic structure and bonding characteristics of the molecule [13].

Density Functional Theory Simulations of Electronic Structure

Density functional theory calculations provide comprehensive computational analysis of the electronic structure, molecular orbitals, and electronic properties of 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene. These quantum mechanical simulations offer detailed insight into the electronic behavior and reactivity characteristics of the molecule [16] [17] [18].

Computational optimization using the B3LYP functional with 6-31G(d) and 6-311G(d,p) basis sets yields converged molecular geometries that closely match experimental crystallographic data [17] [19]. The optimized structures confirm the planar cyclopentadiene ring system with tetrahedral geometry at the quaternary carbon center bearing the methoxy substituents [17] [18].

Table 5: Density Functional Theory Calculated Electronic Properties for 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene

| Property | B3LYP/6-31G(d) | B3LYP/6-311G(d,p) | Experimental | Reference |

|---|---|---|---|---|

| HOMO Energy (eV) | -6.24 | -6.31 | Not available | Calculated |

| LUMO Energy (eV) | -2.18 | -2.25 | Not available | Calculated |

| Band Gap (eV) | 4.06 | 4.06 | Not available | Calculated |

| Dipole Moment (Debye) | 2.34 | 2.41 | Not available | Calculated |

| Polarizability (α, Bohr³) | 98.5 | 101.2 | Not available | Calculated |

| Ionization Potential (eV) | 6.24 | 6.31 | Not available | Calculated |

| Electron Affinity (eV) | 2.18 | 2.25 | Not available | Calculated |

| Electronegativity (eV) | 4.21 | 4.28 | Not available | Calculated |

| Chemical Hardness (eV) | 2.03 | 2.03 | Not available | Calculated |

| Chemical Softness (eV⁻¹) | 0.49 | 0.49 | Not available | Calculated |

| Electrophilicity Index (eV) | 4.37 | 4.51 | Not available | Calculated |

Frontier molecular orbital analysis reveals a highest occupied molecular orbital energy of -6.24 electron volts (B3LYP/6-31G(d)) and -6.31 electron volts (B3LYP/6-311G(d,p)), indicating significant stabilization due to the electron-withdrawing chlorine substituents [17] [18]. The lowest unoccupied molecular orbital energies of -2.18 and -2.25 electron volts respectively demonstrate the electron-deficient character of the molecule [17] [19].

The calculated energy gap of 4.06 electron volts between the highest occupied and lowest unoccupied molecular orbitals indicates substantial electronic stability and reduced reactivity toward single-electron transfer processes [17] [18]. This large energy gap is characteristic of highly chlorinated organic compounds and contributes to their chemical inertness under mild conditions [16] [17].

Electronic property calculations reveal a dipole moment of 2.34-2.41 Debye units, reflecting the asymmetric distribution of electron density due to the polar methoxy groups and electronegative chlorine substituents [17] [19]. The polarizability values of 98.5-101.2 Bohr cubed indicate moderate response to external electric fields, consistent with the molecular size and electronic structure [17] [18].

Reactivity descriptors calculated from density functional theory provide quantitative measures of chemical behavior. The ionization potential of 6.24-6.31 electron volts and electron affinity of 2.18-2.25 electron volts yield electronegativity values of 4.21-4.28 electron volts [17] [19]. The chemical hardness of 2.03 electron volts indicates moderate resistance to charge transfer, while the electrophilicity index of 4.37-4.51 electron volts suggests significant electron-accepting capability [17] [18].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant